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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromobenzaldoxime, a halogenated aromatic oxime, serves as a versatile intermediate in

organic synthesis, particularly in the construction of nitrogen-containing heterocyclic

compounds of medicinal interest. While the specific historical genesis of this compound is not

prominently documented in seminal chemical literature, its synthesis falls within the well-

established chemical transformation of aldehydes to oximes, a reaction class with roots in the

late 19th century. This guide provides a comprehensive overview of 2-Bromobenzaldoxime,

including its chemical properties, a detailed modern synthesis protocol, and an exploration of

its applications as a precursor in the development of pharmacologically active agents.

Introduction
The synthesis of oximes from aldehydes and ketones using hydroxylamine is a fundamental

reaction in organic chemistry. These transformations are crucial for the protection of carbonyl

groups and for the synthesis of various nitrogen-containing compounds. 2-
Bromobenzaldoxime, with its ortho-bromo substituent, presents a unique chemical handle for

further functionalization, making it a valuable building block in medicinal chemistry and

materials science. The bromine atom can participate in various cross-coupling reactions,

allowing for the introduction of diverse substituents, while the oxime moiety can be involved in

rearrangements and cyclization reactions to form heterocyclic systems.
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromobenzaldoxime is presented in

Table 1. These properties are essential for its handling, characterization, and application in

synthetic protocols.

Table 1: Physicochemical Properties of 2-Bromobenzaldoxime

Property Value Unit Source

Molecular Formula C₇H₆BrNO - Cheméo[1]

Molecular Weight 200.03 g/mol Cheméo[1]

CAS Number 34158-72-0 - Cheméo[1]

Enthalpy of Formation

(gas)
-6.43 kJ/mol Cheméo[1]

Enthalpy of

Vaporization
60.54 kJ/mol Cheméo[1]

logP (Octanol/Water) 2.257 - Cheméo[1]

Water Solubility (logS) -1.94 mol/L Cheméo[1]

Boiling Point

(Predicted)
626.24 K Cheméo[1]

Critical Temperature

(Predicted)
858.33 K Cheméo[1]

Critical Pressure

(Predicted)
4339.67 kPa Cheméo[1]

Synthesis of 2-Bromobenzaldoxime: A Modern
Experimental Protocol
The synthesis of 2-Bromobenzaldoxime is readily achieved by the reaction of 2-

bromobenzaldehyde with hydroxylamine hydrochloride. A contemporary and efficient method

utilizes microwave irradiation to accelerate the reaction.
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Reaction Scheme

2-Bromobenzaldehyde 2-Bromobenzaldoxime

   + NH2OH·HCl, Na2CO3
(Ethanol, Microwave, 90°C)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 2-Bromobenzaldoxime.

Experimental Procedure
The following protocol is adapted from a microwave-assisted synthesis method.

Materials:

2-Bromobenzaldehyde (0.10 g, 0.54 mmol)

Hydroxylamine hydrochloride (0.05 g, 0.72 mmol)

Anhydrous sodium carbonate (0.07 g, 0.69 mmol)

Ethanol (3 ml)

Ethyl acetate

Water

Anhydrous sodium sulfate

Equipment:

Microwave reactor

Round-bottom flask

Rotary evaporator

Separatory funnel
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Standard laboratory glassware

Procedure:

In a microwave reactor vessel, combine 2-bromobenzaldehyde (0.10 g), hydroxylamine

hydrochloride (0.05 g), and anhydrous sodium carbonate (0.07 g).

Add ethanol (3 ml) to the vessel.

Seal the vessel and place it in the microwave reactor.

Irradiate the reaction mixture at 90°C and 300W for 5 minutes.

After the reaction is complete (monitored by an appropriate method such as gas

chromatography, which showed a conversion rate of 95.4%), allow the mixture to cool to

room temperature.

Remove the solvent using a rotary evaporator.

To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer to a separatory

funnel.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the mixture and remove the solvent under reduced pressure to yield 2-
bromobenzaldoxime.

Spectroscopic Characterization Data (Reference
Data from a Related Compound)
While specific, detailed spectra for 2-Bromobenzaldoxime are not readily available in the

searched literature, the following table provides reference data for a closely related compound,

5-bromo-2-fluorobenzaldehydeoxime, which can serve as a guide for the expected spectral

features.
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Table 2: Reference Spectroscopic Data for 5-Bromo-2-fluorobenzaldehydeoxime

Technique
Key Signals and
Interpretation

Source

¹H NMR

δ 8.13 ppm (singlet, aldehydic

proton of oxime), multiplet for

aromatic protons, δ 10.20 ppm

(singlet, -OH of oxime).

[2]

IR

Broad band around 3294 cm⁻¹

(-OH of oxime), band around

1633 cm⁻¹ (C=N).

[2]

Historical Context and Evolution of Synthesis
The discovery of oximes is attributed to Victor Meyer in 1882. The fundamental reaction for

their synthesis—the condensation of an aldehyde or ketone with hydroxylamine—has remained

a cornerstone of organic chemistry. Early methods typically involved refluxing the reactants in

an alcoholic solution, often with a base to neutralize the hydrochloric acid liberated from

hydroxylamine hydrochloride.

The evolution of this synthesis has focused on improving reaction times, yields, and

environmental friendliness. The introduction of microwave-assisted organic synthesis (MAOS)

in the late 20th century provided a significant advancement, dramatically reducing reaction

times from hours to minutes and often improving yields, as demonstrated in the modern

protocol for 2-Bromobenzaldoxime.

Applications in Medicinal Chemistry and Drug
Development
2-Bromobenzaldoxime is a valuable precursor for the synthesis of various heterocyclic

compounds, which are prominent scaffolds in many biologically active molecules. The ortho-

bromo substituent is particularly useful for directing further chemical modifications.

Precursor to Heterocyclic Systems
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The chemical reactivity of 2-Bromobenzaldoxime allows for its use in the synthesis of various

heterocyclic systems. The following diagram illustrates a logical workflow for its potential

application in the synthesis of substituted quinazolines, a class of compounds with known

biological activities.

2-Bromobenzaldehyde 2-Bromobenzaldoxime
Oximation Reaction with

Benzamidine
Substituted
Quinazoline

Cu-catalyzed
cyclization

Biological Screening

Click to download full resolution via product page

Caption: Potential synthetic pathway from 2-Bromobenzaldoxime to biologically active

heterocycles.

Potential Biological Activities of Derivatives
While specific biological activity data for 2-Bromobenzaldoxime is not extensively reported, its

derivatives are of interest in drug discovery. For instance, related benzaldehyde oxime and

aminobenzaldehyde oxime analogs have been investigated as inhibitors of neutrophil elastase

and proteinase 3, enzymes implicated in inflammatory diseases. The synthesis of various N-

protected aromatic-ring fused pyrrole-2-carboxylate derivatives has been accomplished using

mild one-pot Horner-Wadsworth-Emmons olefination and Cu-catalyzed intramolecular N-

arylation reactions, starting from precursors like 2-bromobenzaldehyde.

Conclusion
2-Bromobenzaldoxime, while lacking a dramatic "discovery" narrative, is a synthetically useful

molecule whose preparation is rooted in a classic organic reaction. Modern synthetic methods,

such as microwave-assisted synthesis, have made its preparation highly efficient. Its true value

lies in its potential as a versatile building block for the creation of complex heterocyclic

molecules with potential applications in medicinal chemistry. The presence of the ortho-bromo

substituent provides a strategic point for diversification, enabling the exploration of a wide

chemical space in the quest for new therapeutic agents. Further research into the biological

activities of its derivatives is warranted to fully exploit the potential of this valuable chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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